molecular formula C17H16N2O2S B214805 N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-m-tolyloxy-acetamide

N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-m-tolyloxy-acetamide

货号 B214805
分子量: 312.4 g/mol
InChI 键: UIVLQHRJGMAQBT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-m-tolyloxy-acetamide, also known as CP-690,550, is a synthetic small molecule drug that has been developed for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This drug belongs to the class of Janus kinase (JAK) inhibitors, which work by blocking the activity of JAK enzymes that are involved in the signaling pathways of cytokines, which are proteins that regulate the immune system.

作用机制

N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-m-tolyloxy-acetamide works by selectively inhibiting the activity of JAK1 and JAK3 enzymes, which are involved in the signaling pathways of cytokines that are important for the activation and proliferation of immune cells. By blocking these enzymes, N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-m-tolyloxy-acetamide reduces the production of cytokines and thereby suppresses the immune response that is responsible for the development of autoimmune diseases.
Biochemical and physiological effects:
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-m-tolyloxy-acetamide has been shown to have potent anti-inflammatory and immunosuppressive effects in preclinical and clinical studies. In vitro studies have demonstrated that this drug inhibits the proliferation and activation of T cells, B cells, and natural killer cells by blocking the signaling pathways of cytokines that are involved in their activation. In addition, N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-m-tolyloxy-acetamide has been shown to reduce the production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and IL-17, which are known to play a crucial role in the pathogenesis of autoimmune diseases.

实验室实验的优点和局限性

N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-m-tolyloxy-acetamide has several advantages as a tool for studying the role of JAK enzymes in the signaling pathways of cytokines. This drug has high selectivity for JAK1 and JAK3 enzymes, which allows for the specific inhibition of these enzymes without affecting other signaling pathways. In addition, N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-m-tolyloxy-acetamide has good bioavailability and pharmacokinetic properties, which make it suitable for use in animal models and clinical trials.
However, there are also some limitations associated with the use of N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-m-tolyloxy-acetamide in lab experiments. This drug has been shown to have off-target effects on other enzymes such as JAK2 and Tyk2, which may affect the interpretation of the results. In addition, the long-term safety and efficacy of N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-m-tolyloxy-acetamide in humans are still being evaluated, and there may be potential side effects that have not yet been identified.

未来方向

N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-m-tolyloxy-acetamide has shown promising results in preclinical and clinical studies for the treatment of autoimmune diseases. However, there are still many questions that need to be addressed in future research. Some of the future directions for the study of N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-m-tolyloxy-acetamide include:
1. Investigating the long-term safety and efficacy of N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-m-tolyloxy-acetamide in humans.
2. Identifying the optimal dosage and treatment duration for N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-m-tolyloxy-acetamide in different autoimmune diseases.
3. Studying the potential off-target effects of N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-m-tolyloxy-acetamide on other signaling pathways.
4. Developing new JAK inhibitors with improved selectivity and safety profiles.
5. Investigating the role of JAK enzymes in other diseases such as cancer and infectious diseases.
In conclusion, N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-m-tolyloxy-acetamide is a promising drug that has been developed for the treatment of autoimmune diseases. This drug works by selectively inhibiting the activity of JAK1 and JAK3 enzymes, which are involved in the signaling pathways of cytokines that are important for the activation and proliferation of immune cells. Although there are still some limitations associated with the use of N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-m-tolyloxy-acetamide in lab experiments, this drug has the potential to be a valuable tool for studying the role of JAK enzymes in the immune system and for the development of new therapies for autoimmune diseases.

合成方法

The synthesis of N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-m-tolyloxy-acetamide involves several steps, starting from the reaction of 2-m-tolyloxyacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid to form the desired amide product. The final compound is obtained by recrystallization and purification.

科学研究应用

N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-m-tolyloxy-acetamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of autoimmune diseases. In vitro studies have shown that this drug inhibits the activity of JAK1 and JAK3 enzymes, which are involved in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. These cytokines are known to play a crucial role in the pathogenesis of autoimmune diseases by promoting the proliferation and activation of immune cells such as T cells, B cells, and natural killer cells.

属性

产品名称

N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-m-tolyloxy-acetamide

分子式

C17H16N2O2S

分子量

312.4 g/mol

IUPAC 名称

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C17H16N2O2S/c1-11-4-2-5-12(8-11)21-10-16(20)19-17-14(9-18)13-6-3-7-15(13)22-17/h2,4-5,8H,3,6-7,10H2,1H3,(H,19,20)

InChI 键

UIVLQHRJGMAQBT-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=C(C3=C(S2)CCC3)C#N

规范 SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=C(C3=C(S2)CCC3)C#N

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。